1-(5-(Difluoromethoxy)-2-ethylphenyl)propan-1-one
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Overview
Description
1-(5-(Difluoromethoxy)-2-ethylphenyl)propan-1-one is an organic compound characterized by the presence of a difluoromethoxy group and an ethyl group attached to a phenyl ring, which is further connected to a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Difluoromethoxy)-2-ethylphenyl)propan-1-one typically involves the introduction of the difluoromethoxy group and the ethyl group onto the phenyl ring, followed by the formation of the propanone moiety. Common synthetic routes may include:
Halogenation and Substitution Reactions: Starting with a suitable phenyl precursor, halogenation reactions can introduce halogen atoms, which are then substituted with difluoromethoxy and ethyl groups using appropriate reagents.
Friedel-Crafts Acylation: This method involves the acylation of the phenyl ring with a propanone derivative in the presence of a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(5-(Difluoromethoxy)-2-ethylphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoromethoxy and ethyl groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halides and nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(5-(Difluoromethoxy)-2-ethylphenyl)propan-1-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-(Difluoromethoxy)-2-ethylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy and ethyl groups may influence the compound’s binding affinity and selectivity towards certain enzymes or receptors, thereby modulating biological activities. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Difluoromethoxy)phenyl)propan-1-one
- 1-(2-(Difluoromethoxy)phenyl)propan-1-one
- 1-(4-(Difluoromethoxy)-2-methylphenyl)propan-1-one
Uniqueness
1-(5-(Difluoromethoxy)-2-ethylphenyl)propan-1-one is unique due to the specific positioning of the difluoromethoxy and ethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological properties compared to similar compounds.
Properties
Molecular Formula |
C12H14F2O2 |
---|---|
Molecular Weight |
228.23 g/mol |
IUPAC Name |
1-[5-(difluoromethoxy)-2-ethylphenyl]propan-1-one |
InChI |
InChI=1S/C12H14F2O2/c1-3-8-5-6-9(16-12(13)14)7-10(8)11(15)4-2/h5-7,12H,3-4H2,1-2H3 |
InChI Key |
NWUUBHXBSBBXOH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)OC(F)F)C(=O)CC |
Origin of Product |
United States |
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